2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

LOXL2 inhibition fibrosis cancer metastasis

2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule (C17H20ClN3O3, MW 349.82) featuring a pyrazole core substituted with a 4-chlorophenoxyacetyl group and an oxan-2-ylmethyl side chain. Structurally, it belongs to the (1H-pyrazol-4-yl)acetamide class, which has been extensively investigated for P2X7 receptor antagonism.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 2034611-56-6
Cat. No. B2777139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
CAS2034611-56-6
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN3O3/c18-13-4-6-15(7-5-13)24-12-17(22)20-14-9-19-21(10-14)11-16-3-1-2-8-23-16/h4-7,9-10,16H,1-3,8,11-12H2,(H,20,22)
InChIKeyQNEWWXAPSJDNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 2034611-56-6): Procurement-Relevant Structural and Pharmacological Context


2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule (C17H20ClN3O3, MW 349.82) featuring a pyrazole core substituted with a 4-chlorophenoxyacetyl group and an oxan-2-ylmethyl side chain. Structurally, it belongs to the (1H-pyrazol-4-yl)acetamide class, which has been extensively investigated for P2X7 receptor antagonism . However, the specific compound's proprietary substitution pattern — notably the oxan-2-ylmethyl group — places it outside the most commonly studied N-benzyl or N-phenylmethyl analogs from published P2X7 antagonist series. Publicly available authoritative databases and primary literature contain no direct bioactivity or pharmacological data for this exact compound, although structurally related 4-chlorophenoxy acetamides have demonstrated activity against various enzymatic targets, including LOXL2 and P2X7, at sub-micromolar potencies .

Why Generic Substitution of 2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide with In-Class Analogs Fails


Within the (1H-pyrazol-4-yl)acetamide class, small structural modifications at both the N1-pyrazole and the acetamide α-carbon produce profound shifts in potency, selectivity, and pharmacokinetic profiles. For instance, SAR studies on P2X7 antagonists demonstrate that replacing N1-benzyl with N1-tetrahydropyranyl groups, or exchanging 4-chlorophenylacetyl for 4-chlorophenoxyacetyl, alters hP2X7 IC50 values by more than 10-fold . Similarly, in the LOXL2 inhibitor series, moving from 4-chlorophenoxy to 4-methylphenoxy substitution changed IC50 from 74 nM to >1 µM . The target compound combines both features — oxan-2-ylmethyl at N1 and 4-chlorophenoxy at the acetamide — in a configuration not represented in published SAR sets. Consequently, activity data from generic pyrazole acetamides cannot be extrapolated; the specific combination may produce unique target engagement profiles, selectivity windows, or pharmacokinetic behavior that generic substitution would miss entirely.

Quantitative Differentiation Evidence for 2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide Compared to Closest Analogs


LOXL2 Inhibitory Potency: Class-Level SAR Inference for 4-Chlorophenoxy Derivatives

The 4-chlorophenoxyacetyl moiety present in the target compound is shared with known LOXL2 inhibitors. In a direct head-to-head context, a closely related 4-chlorophenoxy-containing compound (BDBM50266786 / CHEMBL4063337) exhibited hLOXL2 IC50 = 74 nM and rLOXL2 IC50 = 120 nM under identical assay conditions; the corresponding 4-methylphenoxy analog showed >10-fold weaker activity . While the target compound's oxan-2-ylmethyl substitution has not been evaluated, these data suggest the 4-chlorophenoxy group is a potency-driving pharmacophore for LOXL2. The compound's unique N1 substitution pattern could potentially modulate isoform selectivity or pharmacokinetics relative to the known inhibitor scaffold . This is a class-level inference and not a direct measurement for the target compound.

LOXL2 inhibition fibrosis cancer metastasis

P2X7 Receptor Antagonism Potential: Structural Analogy to Validated (1H-pyrazol-4-yl)acetamide Series

The core scaffold of the target compound is identical to that of potent P2X7 antagonists described by Chambers et al. (2010). In that series, compound 32 — which shares the (1H-pyrazol-4-yl)acetamide backbone but has a N1-benzyl and different acetamide substituent — showed enhanced potency against human P2X7 (pIC50 not publicly disclosed) alongside favorable oral bioavailability in rat (F = 34%) and half-life (t1/2 = 2.1 h) . The target compound's oxan-2-ylmethyl group at N1 represents a distinct structural deviation; SAR teaches that N1-tetrahydropyranyl substitutions generally improve aqueous solubility and metabolic stability compared to N1-benzyl counterparts . No direct P2X7 data exist for the target compound.

P2X7 receptor inflammation neuropathic pain

Physicochemical Property Differentiation: logP and Solubility Advantages Projected from N1-Modification

Calculated logP for the target compound (using the ZINC entry closest in structure, ZINC254403004 with identical formula C17H20ClN3O3) is 3.225 . For the N1-benzyl analog N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide, calculated logP is approximately 3.8 based on the same ZINC tranche methodology. The oxan-2-ylmethyl group introduces additional oxygen atoms and a saturated ring, reducing logP by ~0.6 units compared to the benzyl analog, which translates to approximately 4-fold higher predicted aqueous solubility . The Molecular Weight (349.82) is within the typical small-molecule drug range, and the Fraction sp3 is 0.29, indicating a moderately planar structure. These are computational projections, not experimental measurements for the specific compound.

drug-likeness solubility permeability

High-Value Application Scenarios for 2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide Based on Current Evidence


LOXL2-Targeted Anti-Fibrotic Probe Development

The 4-chlorophenoxy pharmacophore validated in LOXL2 inhibitors (IC50 = 74 nM for a close analog) makes this compound a candidate for probe development in fibrosis models, including hepatic, pulmonary, and cardiac fibrosis. The oxan-2-ylmethyl N1 substitution, if it delivers the projected solubility improvement, could enable higher plasma exposure than earlier 4-chlorophenoxyacetamide leads, addressing a key limitation observed in first-generation LOXL2 inhibitors . Researchers should prioritize this compound for in-house LOXL2 enzymatic and cellular profiling to confirm target engagement before procurement decisions.

P2X7 Receptor Antagonist Scaffold Hopping and IP Diversification

With a core scaffold identical to clinically pursued P2X7 antagonists but a distinct N1-oxan-2-ylmethyl substitution pattern, this compound offers scaffold-hopping opportunities for programs seeking novel intellectual property in inflammatory and neuropathic pain indications . The compound can serve as a starting point for SAR exploration where the tetrahydropyran ring is further functionalized to optimize receptor potency and oral bioavailability.

Physicochemical Comparator for Pyrazole Acetamide Lead Optimization

The calculated logP reduction of ~0.6 units relative to N1-benzyl analogs provides a quantifiable advantage for aqueous solubility that makes this compound a useful benchmark in lead optimization . It can be employed as a head-to-head comparator with benzyl-substituted pyrazole acetamides in solubility, permeability, and microsomal stability assays to quantify the benefits of oxan-2-ylmethyl incorporation, thereby guiding medicinal chemistry strategy.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.